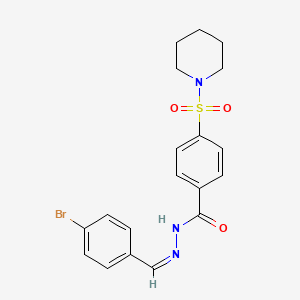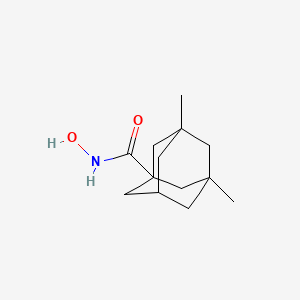![molecular formula C11H11Cl3FNO2 B3829212 ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)
ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate
Vue d'ensemble
Description
Ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate, also known as EFV, is a chemical compound that has been used in scientific research for its unique properties. EFV is a carbamate derivative that has been shown to have potential applications in the fields of agriculture, medicine, and environmental science.
Mécanisme D'action
The mechanism of action of ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate is not fully understood. However, it is believed that ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate works by inhibiting certain enzymes in the body, which can lead to the death of cancer cells or insects.
Biochemical and Physiological Effects:
ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have both biochemical and physiological effects. Biochemically, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to inhibit certain enzymes in the body, which can lead to the death of cancer cells or insects. Physiologically, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have toxic effects on certain organisms, including insects and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate in lab experiments is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to using ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate in lab experiments, including its toxicity and potential harm to the environment.
Orientations Futures
There are many potential future directions for research on ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate. One direction is to further investigate its potential applications in the fields of agriculture, medicine, and environmental science. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, researchers could explore ways to modify ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate to make it less toxic and more environmentally friendly.
Applications De Recherche Scientifique
Ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been used in scientific research for its potential applications in the fields of agriculture, medicine, and environmental science. In agriculture, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have insecticidal properties and can be used as a pesticide. In medicine, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have antitumor properties and can be used in cancer treatment. In environmental science, ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate has been shown to have the potential to degrade pollutants in the environment.
Propriétés
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3FNO2/c1-2-18-10(17)16-9(11(12,13)14)7-3-5-8(15)6-4-7/h3-6,9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWCNDWGRDZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)F)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
![ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B3829155.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3829157.png)
![2-(dimethylamino)ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate hydrochloride](/img/structure/B3829158.png)

![2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3829167.png)


![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B3829206.png)

![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)